molecular formula C36H34Cl2N2O7 B10818828 (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B10818828
M. Wt: 677.6 g/mol
InChI Key: HYWQPFPFYSOTHD-UVFMYQNSSA-N
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Description

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C36H34Cl2N2O7 and its molecular weight is 677.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid; hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound involves multiple steps, including the introduction of various functional groups that enhance its biological activity. The chemical structure can be represented as follows:

C25H28ClNO6\text{C}_{25}\text{H}_{28}\text{Cl}\text{N}\text{O}_{6}

This compound features a pyrrolidine core, which is known to exhibit various pharmacological properties. The presence of chloro and methoxy groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in the AMJ13 breast cancer cell line, achieving up to 68% inhibition at higher concentrations after 72 hours of exposure .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE) and urease activities, which are critical in the treatment of neurological disorders and gastric ailments, respectively. The structure-activity relationship analysis indicated that modifications on the pyrrolidine nitrogen could enhance enzyme binding affinity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by its structural components. Key findings include:

Structural Feature Impact on Activity
Chloro groupEnhances binding to targets
Methoxy groupsIncreases lipophilicity and cellular uptake
Pyrrolidine coreEssential for anticancer activity

These features contribute to the compound's ability to interact with specific biological targets effectively.

Case Studies

Properties

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWQPFPFYSOTHD-UVFMYQNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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